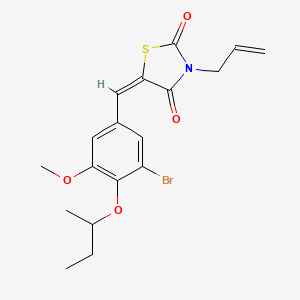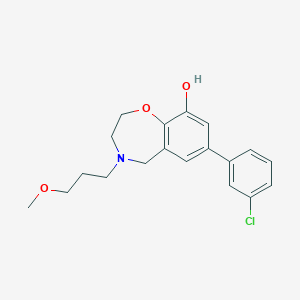![molecular formula C10H15BrClNO B5346092 [2-(3-bromophenoxy)ethyl]ethylamine hydrochloride](/img/structure/B5346092.png)
[2-(3-bromophenoxy)ethyl]ethylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds related to "[2-(3-bromophenoxy)ethyl]ethylamine hydrochloride" involves reactions of 2-aminoethanols with chloronitrobenzene and base-catalysed Smiles rearrangement of N-(2-hydroxyethyl)-p-nitrobenzene-sulphonamides in various solvents (Knipe, Sridhar, & Lound-Keast, 1977). Additionally, ethoxyphenyl propenoate, an important intermediate for synthesizing similar compounds, is produced via Friedel-Crafts reaction and Wittig G reaction from phenetole (Jianquan, 2007).
Molecular Structure Analysis
The molecular structure of similar bromophenyl compounds has been characterized using various techniques. For instance, the crystal structure of a chiral photochromic Schiff base, synthesized from bromophenyl ethylamine, reveals details about bond distances and molecular packing (Moriwaki & Akitsu, 2015). Such studies provide insights into the molecular configuration and potential reactivity of bromophenyl ethylamines.
Chemical Reactions and Properties
Research into bromophenyl ethylamines includes the investigation of their reactions to produce pharmacologically active derivatives. For example, derivatives synthesized as dopamine receptor ligands showcase the versatility of bromophenyl ethylamines in synthesizing compounds with significant biological activity (Claudi et al., 1992).
Physical Properties Analysis
The physical properties of "this compound" and related compounds are influenced by their molecular structure. Studies on the gas-phase conformations of phenoxy ethylamines provide insights into their structural rigidity and hydrogen bonding capabilities, which can affect solubility, volatility, and interaction with biological molecules (Macleod & Simons, 2004).
Safety and Hazards
properties
IUPAC Name |
2-(3-bromophenoxy)-N-ethylethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO.ClH/c1-2-12-6-7-13-10-5-3-4-9(11)8-10;/h3-5,8,12H,2,6-7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNABDFCIJUSKNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCOC1=CC(=CC=C1)Br.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(3-hydroxy-3-methylbutyl)-N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B5346013.png)
![6-ethyl-2-methyl-N-[3-(4-morpholinyl)propyl]thieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B5346015.png)
![N-2,1,3-benzothiadiazol-4-yl-2-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B5346021.png)
![N-(2-{[(benzylamino)sulfonyl]amino}ethyl)acetamide](/img/structure/B5346029.png)
![2-[4-(1-naphthylmethyl)-1-piperazinyl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5346043.png)
![2-[2-(6-bromo-1,3-benzodioxol-5-yl)vinyl]quinoline](/img/structure/B5346050.png)
![N-[3-(3,5-dimethylisoxazol-4-yl)propyl]-2-(ethoxymethyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5346057.png)
![2-[(6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino]ethanol](/img/structure/B5346063.png)


![5-{[4-(4-fluorophenyl)-1,4-diazepan-1-yl]methyl}-2,1,3-benzoxadiazole](/img/structure/B5346083.png)
![methyl 5-methyl-2-({[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B5346087.png)
![N-(3-chlorophenyl)-2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5346099.png)
